molecular formula C18H26ClN3O2 B236155 N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]butanamide

N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]butanamide

Cat. No.: B236155
M. Wt: 351.9 g/mol
InChI Key: TWOLDRCXANCSPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]butanamide is a synthetic organic compound with a molecular formula of C18H27ClN2O2. This compound is characterized by the presence of a piperazine ring, a butyryl group, and a chlorophenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]butanamide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with diethylene glycol.

    Introduction of the Butyryl Group: The butyryl group is introduced via acylation using butyryl chloride in the presence of a base such as pyridine.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is attached through a nucleophilic substitution reaction using 3-chlorobenzoyl chloride.

    Final Coupling: The final step involves coupling the intermediate products to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]butanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]butanamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-butyryl-1-piperazinyl)phenyl]butanamide
  • N-[4-(4-butyryl-1-piperazinyl)phenyl]-3-methylbutanamide
  • N-[4-(4-butyryl-1-piperazinyl)phenyl]-3,4,5-triethoxybenzamide

Uniqueness

N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]butanamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific research and industrial applications.

Properties

Molecular Formula

C18H26ClN3O2

Molecular Weight

351.9 g/mol

IUPAC Name

N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]butanamide

InChI

InChI=1S/C18H26ClN3O2/c1-3-5-17(23)20-14-7-8-16(15(19)13-14)21-9-11-22(12-10-21)18(24)6-4-2/h7-8,13H,3-6,9-12H2,1-2H3,(H,20,23)

InChI Key

TWOLDRCXANCSPQ-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC(=C(C=C1)N2CCN(CC2)C(=O)CCC)Cl

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)N2CCN(CC2)C(=O)CCC)Cl

Origin of Product

United States

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